4-Methoxybenzyl thiocyanate
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-methoxyphenyl)methyl thiocyanate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c1-11-9-4-2-8(3-5-9)6-12-7-10/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVMMODZGPCSQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701033831 | |
| Record name | 4-Methoxybenzyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701033831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19927-28-7 | |
| Record name | 4-Methoxybenzyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701033831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Methoxybenzyl Thiocyanate and Analogues
Direct Thiocyanation Strategies
Direct thiocyanation involves the formation of a C-S bond at either an aromatic or benzylic position in a single step from a C-H bond. These methods are atom-economical and can be categorized based on the nature of the thiocyanating species involved: nucleophilic, electrophilic, or radical.
In these pathways, a nucleophilic source of thiocyanate (B1210189), typically an inorganic salt like ammonium (B1175870) thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN), attacks the substrate. For these reactions to proceed on an unactivated C-H bond, an oxidant is required to facilitate the process. This approach is particularly effective for electron-rich aromatic systems, such as anisole (B1667542), a key precursor for analogues of 4-methoxybenzyl thiocyanate.
One effective method involves the use of trichloroisocyanuric acid (TCCA) with wet silica (B1680970) as a catalytic oxidation system. This system facilitates the mono- and regioselective thiocyanation of electron-rich arenes like anisole using NH₄SCN in dichloromethane (B109758) (DCM), selectively yielding the para-thiocyanated product. jchemlett.com Another approach employs mechanochemistry, using a ball mill to react substrates with NH₄SCN and an oxidant like ammonium persulfate ((NH₄)₂S₂O₈) under solvent-free conditions, which represents a greener synthetic alternative. acs.org
Electrophilic thiocyanation is a common and effective method for functionalizing activated aromatic rings like anisole. These reactions involve an electrophilic thiocyanating agent, often generated in situ, that attacks the electron-rich π-system of the aromatic ring. The methoxy (B1213986) group of anisole is a strong activating group and directs substitution to the ortho- and para-positions.
A variety of reagent systems have been developed for this purpose:
Hypervalent Iodine Reagents: The combination of 1-chloro-1,2-benziodoxol-3-(1H)-one and (trimethylsilyl)isothiocyanate (TMSNCS) in dichloromethane has been shown to efficiently thiocyanate anisole, suggesting the in situ formation of the highly reactive electrophile, thiocyanogen (B1223195) chloride (Cl-SCN). jst.go.jp
N-Thiocyano Reagents: Reagents such as N-thiocyanatodibenzenesulfonimide can react directly with activated aromatic compounds like anisole without the need for a catalyst, providing the corresponding aryl thiocyanates in high yields. sioc-journal.cn
Oxidative Systems: The combination of an inexpensive oxidant, such as potassium persulfate (K₂S₂O₈), with NH₄SCN in DCM at room temperature allows for the direct and regioselective thiocyanation of activated arenes. jchemlett.com Similarly, systems like N-chlorosuccinimide (NCS)/NaSCN are effective. sioc-journal.cn
Electrochemical Methods: Electrochemical synthesis provides a modern, catalyst- and oxidant-free approach. The electrolysis of a solution containing an aromatic compound like anisole and NH₄SCN can lead to direct C-H thiocyanation. sioc-journal.cn In this process, the thiocyanate anion is oxidized at the anode to generate the electrophilic species.
Table 1: Electrophilic Thiocyanation of Anisole
| Reagent System | Solvent | Conditions | Yield (%) | Reference |
| TCCA / wet SiO₂, NH₄SCN | DCM | Mild conditions | Excellent | jchemlett.com |
| (NH₄)₂S₂O₈, NH₄SCN | Solvent-free | Ball-milling, rt | Good to Excellent | acs.org |
| 1-chloro-1,2-benziodoxol-3-(1H)-one, TMSNCS | CH₂Cl₂ | Room Temperature | High | jst.go.jp |
| N-thiocyanatodibenzenesulfonimide | - | No catalyst | High | sioc-journal.cn |
| K₂S₂O₈, NH₄SCN | DCM | Room Temperature | High | jchemlett.com |
| NH₄SCN (Electrolyte) | - | Constant current | Good | sioc-journal.cn |
Radical-mediated pathways offer an alternative for introducing the thiocyanate group, particularly at benzylic C(sp³)-H bonds, which are susceptible to hydrogen atom abstraction. These methods typically involve the generation of a thiocyanate radical (•SCN), which then engages in the C-H functionalization.
Electrochemical protocols have been developed for the site-selective thiocyanation of benzylic C(sp³)-H bonds under mild conditions, proceeding through a radical mechanism. researchgate.net Another strategy involves visible-light photoredox catalysis. For instance, an organo-photoredox catalyst like Eosin Y can be used with ammonium thiocyanate as the radical source and green light to achieve C(sp³)–S bond formation. nih.gov These methods are part of a growing field of greener chemistry, avoiding harsh reagents and conditions. nih.govrsc.org An electrophotocatalytic process using 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (TPPT) as a photocatalyst also enables the thiocyanation of various substrates under mild, transition-metal-free conditions. acs.org
Synthetic Strategies from Precursor Compounds
These methods rely on standard functional group interconversion, starting with a 4-methoxybenzyl derivative where a leaving group is already present at the benzylic position. This is often a more direct and higher-yielding approach to the specific target compound, this compound.
The most common and straightforward synthesis of this compound involves the nucleophilic substitution of a halide from 4-methoxybenzyl chloride or bromide. This is a classic Sₙ2 reaction where a thiocyanate salt provides the nucleophile.
A typical procedure involves reacting 4-methoxybenzyl chloride with a salt such as potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN) in a suitable polar aprotic solvent like dimethylformamide (DMF) or in polyethylene (B3416737) glycol (PEG). researchgate.netijrar.com The reaction generally proceeds under mild heating to afford the desired product in good to excellent yields. ijrar.com The choice of solvent can be crucial, with PEG being highlighted as an inexpensive and environmentally friendly medium for this transformation. researchgate.net
4-Methoxybenzyl alcohol serves as an inexpensive and readily available precursor for this compound. However, the hydroxyl group is a poor leaving group and must first be activated.
Several one-pot methods have been developed to achieve this transformation efficiently:
Cyanuric Chloride/DMF System: A mixture of cyanuric chloride and DMF can be used to promote the one-pot conversion of primary alcohols, including 4-methoxybenzyl alcohol, into their corresponding alkyl thiocyanates. In a reported procedure, this method provided this compound in an 83% yield upon reaction with KSCN. researchgate.net
N-Thiocyanatosuccinimide (NTS) System: In situ-generated N-thiocyanatosuccinimide (from N-bromosuccinimide and NH₄SCN) is a highly efficient reagent for this conversion. lookchem.com When applied to 4-methoxybenzyl alcohol, the reaction proceeds readily, though it has been noted that the corresponding 4-methoxybenzyl isothiocyanate can form as a minor byproduct due to the stability of the benzylic carbocation intermediate. lookchem.com
Table 2: Synthesis of this compound from Precursors
| Precursor | Reagents | Conditions | Yield (%) | Products | Reference |
| 4-Methoxybenzyl chloride | KSCN | THF, 50 °C | Good | This compound | ijrar.com |
| 4-Methoxybenzyl alcohol | Cyanuric Chloride, DMF, KSCN | - | 83% | This compound | researchgate.net |
| 4-Methoxybenzyl alcohol | in situ NTS (from NBS, NH₄SCN) | CH₃CN, rt | Good | This compound (major), 4-Methoxybenzyl isothiocyanate (minor) | lookchem.com |
Green Chemistry Principles in Thiocyanate Synthesis
The synthesis of organic thiocyanates, including this compound, is increasingly guided by the principles of green chemistry. These principles encourage the development of processes that are more efficient, safer, and have a reduced environmental footprint. Key strategies involve the use of alternative energy sources like light and electricity, the elimination of volatile organic solvents, and the application of catalysts to improve reaction efficiency and selectivity.
Photochemically Induced Thiocyanation Protocols
Photochemical methods, utilizing visible light as a clean and abundant energy source, represent a significant advancement in green chemistry for C-S bond formation. molaid.comacs.org These reactions are often conducted under mild conditions and can be highly selective. molaid.com The core of photoredox catalysis lies in single-electron transfer (SET) processes, where a photocatalyst, upon light absorption, initiates a reaction by oxidizing or reducing a substrate. acs.orgnih.gov
The general mechanism for photocatalytic thiocyanation involves the excitation of a photocatalyst (PC) by visible light to its excited state (PC*). This excited state can then oxidize a thiocyanate source, such as ammonium thiocyanate (NH₄SCN), to generate a highly reactive thiocyanate radical (•SCN). nih.gov This radical can then engage with the organic substrate to form the desired thiocyanate product. nih.gov
Various photocatalysts have been employed for these transformations, including organic dyes like Eosin Y and Rose Bengal, as well as semiconductor-based catalysts like TiO₂/MoS₂ nanocomposites, which offer the advantage of being reusable. nih.gov For instance, a copper-catalyzed photoredox system has been shown to effectively thiocyanate alkylarenes using trimethylsilyl (B98337) isothiocyanate (TMSNCS) as the thiocyanate source. researchgate.net Another innovative approach involves the divergent synthesis of thiocyanates and isothiocyanates from carboxylic acids, controlled by the addition of a catalytic amount of base or acid under photoredox conditions. rsc.org While a specific protocol for this compound is not explicitly detailed in the reviewed literature, the methods developed for benzylic C-H functionalization and the thiocyanation of similar substrates strongly suggest a viable pathway. This would likely involve the irradiation of a mixture containing a 4-methoxybenzyl precursor (like 4-methoxytoluene or 4-methoxybenzyl bromide), a suitable thiocyanate source, and a photocatalyst in an appropriate solvent.
Electrochemically Driven Thiocyanation Methods
Electrosynthesis offers a powerful and green alternative for thiocyanation reactions, as it replaces chemical oxidants with electricity, thereby reducing chemical waste. molaid.comsigmaaldrich.cn These reactions can be performed under mild, often transition-metal-free conditions. sigmaaldrich.cn
A notable example is the electrochemical thiocyanation of methoxybenzene (anisole) to produce 1-methoxy-4-thiocyanatobenzene with high regioselectivity. nih.gov This process is typically carried out in an undivided electrolytic cell, often using platinum or graphite (B72142) electrodes. nih.govsigmaaldrich.cnresearchgate.net The mechanism involves the anodic oxidation of the thiocyanate anion (SCN⁻) to the thiocyanate radical (•SCN), which then attacks the aromatic ring. mdpi.com The use of controlled potential electrolysis has been found to be more effective for this transformation than constant-current methods. nih.gov
Furthermore, electrochemical methods have been successfully applied to generate molecules containing the 4-methoxyphenyl (B3050149) group. For example, the electrochemical thiocyanation/cyclization of specific alkenes has yielded products like 2-(4-methoxyphenyl)-4-methyl-4-(thiocyanatomethyl)-4H-benzo[d] sigmaaldrich.cnacs.orgoxazine, demonstrating the compatibility of the 4-methoxybenzyl moiety with this technique. mdpi.com The general conditions for such electrochemical thiocyanations often involve an undivided cell, a graphite felt anode, a platinum cathode, and an electrolyte like LiClO₄ in a solvent such as hexafluoroisopropanol (HFIP). acs.org These oxidant-free strategies are sustainable and efficient, showcasing the potential of electrochemistry in the green synthesis of thiocyanate compounds. researchgate.net
| Product | Starting Material | Method | Key Conditions | Yield | Reference |
| 1-Methoxy-4-thiocyanatobenzene | Methoxybenzene | Electrochemical | Glacial acetic acid, room temperature | >80% | nih.gov |
| 2-(4-methoxyphenyl)-4-methyl-4-(thiocyanatomethyl)-4H-benzo[d] sigmaaldrich.cnacs.orgoxazine | N-(2-(1-phenylallyl))benzamide derivative | Electrochemical Cyclization | Undivided cell, Pt cathode, C anode, MeCN/HFIP | 86% | mdpi.com |
| 4-Methoxybenzyl chloride | 4-Methoxytoluene | Electrochemical | Divided cell, graphite electrodes, room temp. | 80-85% conversion | researchgate.net |
Solvent-Free and Catalytic Approaches
Minimizing or eliminating the use of volatile organic solvents is a cornerstone of green chemistry. nih.gov Solvent-free and catalytic methods for thiocyanation offer significant environmental benefits.
Mechanochemistry , which uses mechanical force (e.g., ball milling) to induce chemical reactions, is an effective solvent-free technique. acs.org The thiocyanation of arenes, including anisole, has been achieved by milling the substrate with ammonium thiocyanate and an oxidizing agent like ammonium persulfate, often with silica as a grinding auxiliary. acs.org This method is simple, mild, and tolerates a variety of functional groups. acs.org
Phase-transfer catalysis (PTC) is another green approach that facilitates reactions between reactants in different phases (e.g., a water-insoluble organic substrate and a water-soluble inorganic salt). scribd.comresearchgate.net Quaternary ammonium or phosphonium (B103445) salts are common PTCs that transfer the thiocyanate anion from the aqueous phase to the organic phase, where it can react with the substrate, such as an alkyl halide. scribd.comorientjchem.org This method has been used for the synthesis of alkyl thiocyanates from alkyl halides using potassium thiocyanate in water, avoiding the use of organic solvents. orientjchem.org The reaction of p-methoxybenzyl chloride with thiocyanate salts can be performed under both solvent and solvent-free conditions, highlighting the versatility of this approach. molaid.com
Additionally, simple catalytic methods using inexpensive and readily available catalysts like iron(III) chloride (FeCl₃) have been developed for the regioselective thiocyanation of arenes. acs.org These catalytic approaches often offer high efficiency and selectivity under mild conditions. acs.orgbeilstein-journals.org
| Method | Substrate | Reagents | Catalyst/Conditions | Outcome | Reference |
| Mechanochemistry | Anisole | NH₄SCN, (NH₄)₂S₂O₈ | Ball milling, SiO₂ auxiliary | Thiocyanation of the arene | acs.org |
| Phase-Transfer Catalysis | Phenyl glycidyl (B131873) ether | KSCN | 1,4-bis(triphenylphosphonium)-2-butene dichloride / Water | Formation of the corresponding thiirane | orientjchem.org |
| Solvent-Free Reaction | Octanoyl chloride, various anilines | KSCN, then aniline (B41778) | Stirring at 60-65°C | High yield synthesis of N-octanoyl-3-aryl thioureas | bdpsjournal.org |
| Catalytic Thiocyanation | Activated Arenes | N-thiocyanatosaccharin | Iron(III) chloride | Fast and efficient regioselective thiocyanation | acs.org |
Synthetic Routes to Thiourea (B124793) Derivatives Incorporating the 4-Methoxybenzoyl Moiety
Thiourea derivatives containing the 4-methoxybenzoyl group are valuable compounds, and their synthesis is well-documented. researchgate.netacs.orgscribd.comorientjchem.orgnih.govfigshare.comsci-hub.seacs.org The most common and efficient method is a two-step process.
The first step involves the synthesis of the key intermediate, 4-methoxybenzoyl isothiocyanate . This is typically achieved by reacting 4-methoxybenzoyl chloride with a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN), in a suitable solvent like acetone. sigmaaldrich.cnorientjchem.orgnih.govsci-hub.seacs.org This reaction proceeds via a nucleophilic acyl substitution mechanism.
In the second step, the freshly prepared 4-methoxybenzoyl isothiocyanate is reacted in situ with a primary or secondary amine. nih.govsci-hub.seacs.org The nucleophilic amine attacks the electrophilic carbon of the isothiocyanate group, leading to the formation of the corresponding N,N'-disubstituted thiourea derivative. acs.org This method is versatile, allowing for the synthesis of a wide array of thiourea derivatives by simply varying the amine component. nih.govsci-hub.se The reactions are generally high-yielding and the products can often be purified by simple recrystallization. figshare.com
The table below summarizes the synthesis of various thiourea derivatives using this methodology.
| Thiourea Derivative | Amine Reactant | Key Reaction Steps | Reference |
| N-(4-Methoxybenzoyl)-N'-phenylthiourea | Aniline | 1. 4-methoxybenzoyl chloride + NH₄SCN in acetone. 2. Addition of aniline and reflux. | figshare.com |
| N-(4-Methoxybenzoyl)-N'-(2-methoxyphenyl)thiourea | o-Anisidine | 1. 4-methoxybenzoyl chloride + NH₄SCN. 2. Addition of o-anisidine. | figshare.com |
| N-(4-Methoxybenzoyl)-N'-(4-fluorophenyl)thiourea | 4-Fluoroaniline | 1. 4-methoxybenzoyl chloride + NH₄SCN. 2. Addition of 4-fluoroaniline. | researchgate.net |
| N-(Benzylcarbamothioyl)-4-methoxybenzamide | Benzylamine | 1. 4-methoxybenzoyl chloride + KSCN. 2. Addition of benzylamine. | nih.gov |
| Various N-(4-methoxybenzoyl)thiourea derivatives | Various primary and secondary amines | 1. 4-methoxybenzoyl chloride + KSCN to form 4-methoxybenzoyl isothiocyanate. 2. Reaction with amines. | nih.govsci-hub.se |
| [N-(4-Methoxybenzoyl amino)-thioxomethyl]Methionine acid | Methionine acid | 1. 4-methoxybenzoyl chloride + NH₄SCN in acetone. 2. Reaction with methionine acid. | orientjchem.org |
Chemical Reactivity and Mechanistic Transformations of 4 Methoxybenzyl Thiocyanate and Its Structural Analogues
Molecular Transformations and Rearrangement Dynamics of the Thiocyanate (B1210189) Functionality
The thiocyanate group (–S–C≡N) is known for its ability to isomerize to the more thermodynamically stable isothiocyanate group (–N=C=S). This transformation is particularly relevant for allylic and benzylic thiocyanates. researchgate.netwikipedia.orgchempap.org For compounds like 4-methoxybenzyl thiocyanate, the rearrangement is facilitated by the stability of the benzylic carbocation intermediate.
Two primary mechanisms are generally proposed for this isomerization researchgate.net:
Ionization Mechanism (SN1-like): The C–S bond cleaves to form a resonance-stabilized 4-methoxybenzyl carbocation and a thiocyanate anion. The ambidentate thiocyanate anion can then re-attack the carbocation at the nitrogen atom to form the isothiocyanate. researchgate.net The presence of the electron-donating methoxy (B1213986) group at the para position significantly stabilizes the carbocation, making this pathway plausible. Studies on benzhydryl thiocyanates support a monomolecular, ionization-based mechanism. chempap.org
Nucleophilic Attack: This pathway involves the nitrogen atom of one thiocyanate molecule attacking the benzylic carbon of another, in a bimolecular (SN2) fashion. However, this is considered less likely for benzylic systems that can form stable carbocations and due to the low nucleophilicity of the nitrogen atom in the thiocyanate group. chempap.org
Monitoring the reaction profiles of similar benzylic compounds has shown that benzyl (B1604629) thiocyanates are often the kinetically controlled products, which can then spontaneously isomerize to the thermodynamically more stable isothiocyanates, especially when the aromatic ring is electron-rich. chinesechemsoc.org
Mechanistic Studies of Nucleophilic Substitution at the 4-Methoxybenzyl Center
Nucleophilic substitution at the benzylic carbon of this compound is a central aspect of its reactivity, where the thiocyanate group acts as a leaving group. The substitution can proceed through either a concerted (SN2) or a stepwise (SN1) mechanism, and the operative pathway is highly sensitive to the nucleophile, solvent, and reaction conditions. masterorganicchemistry.comlibretexts.org The 4-methoxybenzyl system is a classic example of a substrate that exists at the mechanistic borderline. figshare.comacs.org
A concerted, or SN2, mechanism involves a single transition state where the nucleophile attacks the benzylic carbon at the same time as the thiocyanate group departs. masterorganicchemistry.compressbooks.pub This pathway is generally favored by strong nucleophiles and polar aprotic solvents. libretexts.org For benzylic systems, the SN2 transition state is stabilized by the adjacent π-system of the benzene (B151609) ring. However, for 4-methoxybenzyl derivatives, a purely SN2 mechanism is less common because of the high stability of the potential carbocation intermediate. spcmc.ac.in Studies on the analogous (4-methoxybenzyl)dimethylsulfonium chloride show that even with strong nucleophiles, the reaction can exhibit mixed SN1/SN2 character. figshare.comacs.org
The stepwise, or SN1, mechanism proceeds through a distinct carbocation intermediate. masterorganicchemistry.compressbooks.pub This pathway is favored by weak nucleophiles, polar protic solvents, and substrates that can form stable carbocations. libretexts.org The 4-methoxybenzyl group is particularly adept at stabilizing a positive charge at the benzylic position through resonance, with the methoxy group's lone pairs participating in delocalization. spcmc.ac.in
This high stability makes the formation of the 4-methoxybenzyl carbocation a favorable process, pushing the mechanism towards the SN1 pathway. Research on the solvolysis and nucleophilic substitution of 4-methoxybenzyl derivatives consistently points to a mechanism with significant SN1 character, often described as a mixed SN1/SN2 or ion-pair mechanism. figshare.comacs.orglookchem.com For example, reactions of (4-methoxybenzyl)dimethylsulfonium chloride with nucleophiles like azide (B81097) and sulfite (B76179) show a dependence on ionic strength, a hallmark of mechanisms involving charge separation and ion-pair intermediates. figshare.com
Table 1: Factors Influencing the Nucleophilic Substitution Mechanism at the 4-Methoxybenzyl Center
| Factor | Favors SN1 Mechanism | Favors SN2 Mechanism | Rationale for 4-Methoxybenzyl System |
| Substrate Structure | Tertiary > Secondary | Primary > Secondary | Secondary benzylic carbon with a strong electron-donating group (–OCH₃) highly stabilizes a carbocation, strongly favoring SN1 or borderline SN1/SN2 pathways. spcmc.ac.insavemyexams.com |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., RS⁻, N₃⁻, CN⁻) | The mechanism can be shifted by the nucleophile's strength, but the substrate's tendency toward SN1 is dominant. libretexts.orgfigshare.com |
| Solvent | Polar Protic (e.g., H₂O, alcohols) | Polar Aprotic (e.g., Acetone, DMSO) | Polar protic solvents stabilize both the carbocation intermediate and the leaving group, facilitating the SN1 pathway. libretexts.org |
| Leaving Group | Good leaving groups | Good leaving groups | The thiocyanate anion (SCN⁻) is a reasonably good leaving group. |
Formation of Sulfur-Containing Heterocycles from Thiocyanate Precursors
Organic thiocyanates are valuable building blocks for the synthesis of sulfur-containing heterocycles. rsc.orgrsc.org The reactivity of the thiocyanate group, combined with the benzylic position, allows for various cyclization strategies. These reactions often proceed through radical or nucleophilic pathways to construct rings like thiazoles, quinolines, and thiophenes. rsc.orgnih.govscispace.com
For instance, radical cyclization reactions can be initiated where the thiocyanate group is incorporated into a newly formed heterocyclic ring. rsc.orgrsc.org Another strategy involves the nucleophilic addition of a suitable species to the thiocyanate group, followed by an intramolecular cyclization. A metal-free method has been developed for synthesizing 2-thiocyanato-3-substituted quinolines from o-alkynylisocyanobenzenes and ammonium (B1175870) thiocyanate, which proceeds via nucleophilic addition followed by a 6-endo cyclization. nih.govscispace.com In other examples, domino processes involving thiocyanation followed by an ipso-cyclization have been used to create thiocyanated spiro-fused cyclohexadienones. mdpi.com
Oxidation Reactions Involving the Thiocyanate Group
The sulfur atom in the thiocyanate group is in a low oxidation state and can be oxidized by various reagents. The oxidation of organic thiocyanates can lead to several products, depending on the reaction conditions. wikipedia.org A common transformation is the oxidation of a thiocyanate to a sulfinyl cyanide, and further to a sulfonyl cyanide or sulfonic acid. rsc.orgmdpi.com For example, treatment of a C5-quinoline-substituted thiocyanate with meta-chloroperoxybenzoic acid (mCPBA) afforded the corresponding sulfinyl cyanide in high yield. mdpi.com The oxidation of the thiocyanate ion itself generally produces bisulfate, with the ultimate fate of the cyanide portion depending on the pH. wikipedia.org
Metal-Catalyzed Transformations and Coordination Chemistry
The thiocyanate group can interact with transition metals in two primary ways: through coordination chemistry, where it acts as a ligand, and in metal-catalyzed transformations, where the metal facilitates bond-breaking or bond-forming reactions.
As an ambidentate ligand, the thiocyanate ion (SCN⁻) can bind to metals through either the sulfur atom (thiocyanato) or the nitrogen atom (isothiocyanato). wikipedia.org While simple thiocyanate salts readily form coordination polymers, the bulky benzyl group in this compound would likely favor terminal coordination. Studies on complexes with benzyl carbazate (B1233558) and thiocyanate show the formation of both monomeric and polymeric structures, with the thiocyanate ligand coordinating in a terminal N-bound (isothiocyanato) fashion in the monomers. tandfonline.com
Metal catalysts, particularly palladium and copper, are effective in mediating reactions involving organic thiocyanates. nih.govnih.govresearchgate.net Palladium-catalyzed reactions can activate the C–S bond or adjacent C–H bonds. nih.govnih.govcapes.gov.br For example, palladium catalysts have been used for the thiocyanation of C-H bonds and for the insertion of arynes into the ArS-CN bond of aryl thiocyanates. nih.govthieme-connect.com Copper catalysts are also widely used for C-S coupling reactions to form aryl thiocyanates from aryl halides and a thiocyanate source. researchgate.net
Advanced Spectroscopic and Characterization Techniques for 4 Methoxybenzyl Thiocyanate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is a cornerstone technique for the structural determination of organic compounds, including 4-methoxybenzyl thiocyanate (B1210189). By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for elucidating the carbon-hydrogen framework of 4-methoxybenzyl thiocyanate.
In the ¹H NMR spectrum, the protons of the 4-methoxybenzyl group exhibit characteristic chemical shifts. The methoxy (B1213986) (–OCH₃) protons typically appear as a sharp singlet, while the benzylic methylene (B1212753) (–CH₂–) protons also produce a singlet. The aromatic protons on the benzene (B151609) ring usually appear as a set of doublets, characteristic of a 1,4-disubstituted pattern.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Key signals include those for the methoxy carbon, the benzylic methylene carbon, the aromatic carbons, and the distinct carbon of the thiocyanate (–SCN) group. The chemical shift of the thiocyanate carbon is a particularly important diagnostic peak.
A related compound, N-(4-methoxybenzyl)undec-10-enamide, has been characterized using ¹H NMR, demonstrating the utility of this technique for similar structures. researchgate.net For the derivative 4-methoxyphenyl(phenyl)iodonium thiocyanate, specific ¹H and ¹³C NMR data have been reported in DMSO-d₆. mdpi.com
Table 1: Representative NMR Data for 4-Methoxybenzyl Derivatives
| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) |
| 4-methoxyphenyl(phenyl)iodonium thiocyanate mdpi.com | ¹H | DMSO-d₆ | 8.18 (m, 4H), 7.64 (t, 1H), 7.51 (t, 2H), 7.07 (d, 2H), 3.79 (s, 3H) |
| ¹³C | DMSO-d₆ | 161.9, 137.2, 134.8, 131.8, 131.6, 129.5, 117.4, 117.3, 105.7, 55.7 |
This interactive table provides a summary of reported NMR data for a derivative containing the 4-methoxybenzyl moiety.
The thiocyanate anion (SCN⁻) is an ambidentate ligand, meaning it can coordinate to a metal center through either the sulfur atom (thiocyanato) or the nitrogen atom (isothiocyanato). This phenomenon is known as linkage isomerism. Multinuclear NMR, which involves observing nuclei other than ¹H and ¹³C, is a powerful tool for distinguishing between these isomers. ilpi.comlibretexts.org
Nuclei such as ¹⁴N, ¹⁵N, and even ⁷⁷Se (in the case of selenocyanates) can be used. mdpi.com The chemical shift of the nitrogen or selenium atom is highly sensitive to its bonding environment. For instance, the ¹⁵N NMR chemical shift will be different for a nitrogen-bonded isomer compared to a sulfur-bonded isomer. In ruthenium arene complexes, the coordination of the chalcogenocyanate (thiocyanate or selenocyanate) via the nitrogen or the chalcogen atom was evaluated using IR and ¹³C NMR data, with the κN isomer being predominant for both. acs.org The application of different NMR nuclei, such as ¹⁹F, ³¹P, and ⁷⁷Se, can overcome limitations of ¹H NMR, as their spectra are often simpler and show larger chemical shift dispersion. mdpi.com
Vibrational Spectroscopy (FTIR) for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. upi.edu
For this compound, the FTIR spectrum displays several characteristic absorption bands. The most diagnostic is the sharp, strong stretching vibration (ν) of the thiocyanate (–C≡N) group, which typically appears in the range of 2140–2175 cm⁻¹. instanano.com Other key peaks include the C–H stretching of the aromatic ring and the aliphatic methylene and methyl groups, as well as the C–O stretching of the methoxy ether group.
Table 2: Key FTIR Absorption Frequencies for this compound Functional Groups
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |
| Thiocyanate (–S–C≡N) | C≡N stretch | 2140 - 2175 instanano.com | Strong, Sharp |
| Aromatic C–H | C–H stretch | 3000 - 3100 instanano.com | Medium to Weak |
| Alkyl C–H (CH₂, CH₃) | C–H stretch | 2840 - 3000 instanano.com | Medium |
| Ether (Ar–O–CH₃) | C–O stretch | ~1250 (asymmetric), ~1040 (symmetric) | Strong |
| Benzene Ring | C=C stretch | 1450 - 1600 | Medium to Weak |
This interactive table summarizes the expected FTIR peaks for identifying the functional groups in this compound.
Mass Spectrometry in Compound Verification
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It is indispensable for confirming the molecular weight of a synthesized compound and can provide structural information through fragmentation patterns. spectroscopyonline.com
For this compound, high-resolution mass spectrometry (HRMS) can determine its elemental composition with high accuracy. In a typical mass spectrum, the molecular ion peak [M]⁺ would correspond to the exact mass of the compound. Fragmentation patterns often involve the cleavage of the benzyl-S bond, leading to the formation of a stable 4-methoxybenzyl cation, which would be observed as a prominent peak in the spectrum. For instance, in the analysis of 4-methoxyphenyl(phenyl)iodonium thiocyanate, high-resolution electrospray ionization (HRESI) mass spectrometry was used to confirm the cationic part of the molecule. mdpi.com Similarly, a method for determining thiocyanate in saliva involved converting it to ethyl thiocyanate and measuring it by headspace gas chromatography-mass spectrometry. researchgate.net
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. weizmann.ac.il By diffracting X-rays off a single crystal of a compound, a detailed map of electron density can be generated, revealing bond lengths, bond angles, and intermolecular interactions.
For this compound, a single-crystal X-ray diffraction analysis would provide unambiguous proof of its structure. brynmawr.edu It would confirm the connectivity of the atoms and the geometry of the thiocyanate group. Furthermore, it would reveal how the molecules pack in the crystal lattice, providing insight into non-covalent interactions like hydrogen bonds or π-stacking that might be present. The crystal structure of a derivative, 4-methoxyphenyl(phenyl)iodonium thiocyanate, has been determined, revealing a complex supramolecular assembly in the solid state. mdpi.com Similarly, crystallographic studies have been performed on N,N'-bis(4-methoxybenzamidothiocarbonyl) hydrazine, which also contains the 4-methoxybenzyl moiety. scispace.com
UV-Visible Spectroscopy in Reaction Monitoring and Intermediate Detection
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. azooptics.com This technique is particularly useful for compounds containing chromophores, such as aromatic rings.
The aromatic ring in this compound acts as a chromophore, giving rise to characteristic absorption bands in the UV region. UV-Vis spectroscopy can be effectively used to monitor the progress of reactions involving this compound. thermofisher.com For example, during its synthesis, the formation of the product can be tracked by the appearance or increase in intensity of its specific absorption maximum (λ_max). It can also be used to detect the presence of colored intermediates or byproducts. researchgate.netspectroscopyonline.com In studies of linkage isomerism in coordination complexes, UV-Vis spectroscopy can help distinguish between N-bonded and S-bonded thiocyanate isomers, as their electronic environments differ, leading to different absorption spectra. researchgate.net
Strategic Applications in Advanced Organic Synthesis and As Precursors for Functional Materials
Role as Versatile Synthetic Intermediates
4-Methoxybenzyl thiocyanate (B1210189) is a valued building block in organic synthesis, providing access to a variety of sulfur-containing functional groups and molecular scaffolds. wikipedia.org Its utility stems from the reactivity of the thiocyanate (-SCN) group, which can participate in numerous transformations. Organic thiocyanates are recognized as important synthetic intermediates for creating valuable sulfur-containing compounds. rsc.org The presence of the 4-methoxybenzyl group also influences the compound's reactivity and provides a handle for more complex molecular construction. cymitquimica.com
The thiocyanate functionality serves as a versatile precursor, capable of being converted into other sulfur-containing groups. For example, it can be hydrolyzed to form thiocarbamates or reduced to generate thioates. wikipedia.org Its role as a synthetic intermediate is crucial for the construction of complex molecules with potential applications in medicinal chemistry and materials science. smolecule.com The synthesis of 4-methoxybenzyl thiocyanate itself is typically achieved through the reaction of 4-methoxybenzyl chloride with an alkali thiocyanate, such as potassium thiocyanate (KSCN). acs.org
A key reaction highlighting its role as an intermediate is its use in the synthesis of bis(arylmethylthio)acetylenes. For instance, this compound reacts to form bis(4-methoxybenzylthio)acetylene, which is a precursor for functionalized 1H-2-benzothiopyrans. acs.org This transformation demonstrates the ability of the thiocyanate to act as a source of a protected thiol, which can then be elaborated into more complex structures. The versatility of organic thiocyanates allows for the efficient creation of diverse organosulfur compounds. wikipedia.orgresearchgate.net
| Reaction Type | Reagents | Product Type | Ref |
| Synthesis of bis(arylmethylthio)acetylenes | Acetylene (B1199291) source | bis(4-methoxybenzylthio)acetylene | acs.org |
| Hydrolysis | Water | Thiocarbamates | wikipedia.org |
| Reduction | Reducing agents | Thioates and Cyanide | wikipedia.org |
| Isomerization | Heat/Catalyst | 4-Methoxybenzyl isothiocyanate | wikipedia.org |
Precursor for Diverse Sulfur Heterocycle Synthesis
The structure of this compound makes it a valuable precursor for the synthesis of a wide range of sulfur-containing heterocycles, which are prominent scaffolds in medicinal and agricultural chemistry. researchgate.net The thiocyanate group is a key functionality for constructing these ring systems. thieme-connect.de
One significant application is in the synthesis of substituted 1H-2-benzothiopyrans. acs.org In this process, this compound is first converted to bis(4-methoxybenzylthio)acetylene. This intermediate then undergoes an electrophilically induced ring closure to yield functionalized 1H-2-benzothiopyrans, which can be further transformed into 2-benzothiopyrylium salts. acs.org These salts are, in turn, synthons for more complex fused heterocycles. acs.org
Additionally, the 4-methoxybenzyl group is utilized as a protecting group for thiols in the synthesis of other complex heterocycles. For example, air-stable para-methoxybenzyl protected 4-(2-mercaptophenyl)triazole derivatives are used in a one-pot, two-step procedure to create benzo wikipedia.orgmdpi.comthiazolo[2,3-c] researchgate.netmdpi.comCurrent time information in Bangalore, IN.triazole derivatives. researchgate.net The synthesis involves the deprotection of the thiol followed by an oxidative cyclization. researchgate.net This strategy allows for the introduction of a wide variety of substituents, making it a flexible method for generating biologically relevant molecules. researchgate.net The 4-methoxybenzyl thioether moiety is also found in intermediates used to synthesize complex quinazoline (B50416) derivatives. researchgate.net
| Precursor Intermediate | Reaction Type | Resulting Heterocycle | Ref |
| bis(4-methoxybenzylthio)acetylene | Electrophilic Cyclization | 1H-2-Benzothiopyrans | acs.org |
| para-methoxybenzyl protected 4-(2-mercaptophenyl)triazole | Deprotection & Oxidative Cyclization | Benzo wikipedia.orgmdpi.comthiazolo[2,3-c] researchgate.netmdpi.comCurrent time information in Bangalore, IN.triazoles | researchgate.net |
| N-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine | Reduction of nitro group | Quinazoline derivatives | researchgate.net |
Utility in the Formation of Complex Organosulfur Compounds
Beyond its role in heterocycle synthesis, this compound is instrumental in the formation of various other complex organosulfur compounds. nih.gov These compounds are of interest due to their presence in natural products and their potential applications in medicine and materials science. researchgate.net The thiocyanate group (-SCN) is a versatile handle that can be transformed into numerous other sulfur-containing functionalities. wikipedia.org
A prime example is the synthesis of bis(4-methoxybenzylthio)acetylene from this compound. acs.org This reaction creates a molecule with two sulfur atoms bridging an acetylene unit, a structure that serves as a building block for further synthetic elaborations. acs.org The development of methods to create organosulfur compounds is critical, as these molecules are increasingly important in pharmaceuticals. thieme-connect.de The 4-methoxybenzyl group itself is a common protecting group in organic synthesis, particularly for thiols, due to its stability and selective cleavage conditions. nih.gov This protective strategy is essential when building complex molecules that require multistep synthetic sequences. nih.gov The formation of organosulfur compounds can sometimes be catalyzed by transition metal ions, which can generate reactive sulfite (B76179) and sulfate (B86663) ion radicals from sulfur sources. nsf.gov
| Starting Material | Key Transformation | Product | Research Finding | Ref |
| This compound | Reaction with acetylene source | bis(4-methoxybenzylthio)acetylene | Serves as a precursor for electrophilic cyclization to form sulfur heterocycles. | acs.org |
| N-(p-methoxyaryl)propiolamides | Domino thiocyanation/ipso-cyclization | Thiocyanated spiro-fused cyclohexadienones | Demonstrates the use of a thiocyanating agent to build complex spiro systems. | nih.gov |
| 4-methoxybenzyl chloride | Reaction with KSCN | This compound | A standard method for preparing the title compound for further use. | acs.org |
Contributions to Supramolecular Assembly and Crystal Engineering
The structural features of this compound, specifically the 4-methoxyphenyl (B3050149) group and the thiocyanate anion, are known to participate in non-covalent interactions that drive supramolecular assembly and are fundamental to crystal engineering. mdpi.comresearchgate.net Crystal engineering focuses on understanding and utilizing intermolecular forces to design solid-state architectures with desired properties. ias.ac.in
While direct studies on the crystal engineering of this compound are not extensively detailed, the behavior of its constituent parts is well-documented. The thiocyanate anion (SCN⁻) is a versatile halogen bond acceptor, capable of interacting through both its sulfur and nitrogen atoms. mdpi.com In the crystal structure of a related compound, 4-methoxyphenyl(phenyl)iodonium thiocyanate, the SCN⁻ anion forms halogen bonds with the iodine atom of the cation, leading to the formation of a 16-membered cyclic heterooctamer. mdpi.comresearchgate.netresearchgate.net These interactions, with energies ranging from 0.9 to 8.5 kcal/mol, are responsible for the formation of the complex supramolecular cluster. mdpi.comresearchgate.net
The 4-methoxyphenyl group also plays a crucial role in directing crystal packing through various weak interactions. These can include hydrogen bonds (e.g., C-H···O), C-H···π interactions, and π-π stacking. dntb.gov.ua In the crystal structures of N-(4-methoxyphenyl)piperazin-1-ium salts, for instance, the ionic components and water molecules are linked by N-H···O and O-H···O hydrogen bonds to form infinite chains of rings. dntb.gov.ua The interplay of these strong and weak interactions dictates the final three-dimensional network, demonstrating how the 4-methoxyphenyl moiety can be used to construct specific supramolecular architectures. ias.ac.in
Mechanistic Elucidation of Biological Interactions by 4 Methoxybenzyl Thiocyanate Derivatives
Molecular Mechanisms of Antiproliferative Activity in In Vitro Models
Derivatives of 4-methoxybenzyl thiocyanate (B1210189) exhibit potent cytotoxic effects against various cancer cell lines. Their antiproliferative action is not due to a single mechanism but rather a combination of cellular events, including the induction of programmed cell death and interference with critical cellular machinery.
A primary mechanism by which 4-methoxybenzyl thiocyanate derivatives exert their anticancer effects is through the induction of apoptosis, a form of programmed cell death crucial for eliminating damaged or malignant cells. nih.gov Research has identified several key markers and pathways activated by these compounds.
One notable derivative, 2-(4-methoxybenzyl)-6-(2-oxo-2H-chromen-3-yl)imidazo[2,1-b] nih.govacs.orgresearchgate.netthiadiazol-5-yl thiocyanate, has been shown to induce hallmarks of apoptosis, including the externalization of phosphatidylserine (B164497) and the activation of caspase-3. nih.govnih.gov Phosphatidylserine externalization is an early signal of apoptosis where a lipid, normally confined to the inner leaflet of the plasma membrane, flips to the outer surface, marking the cell for phagocytosis. researchgate.netmdpi.com The activation of caspase-3, an executioner caspase, is a critical step that leads to the cleavage of various cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis. google.com
Furthermore, studies on related compounds, such as silver(I) thiocyanate 4-methoxyphenyl (B3050149) phosphine (B1218219) complexes, have implicated the intrinsic, or mitochondrial, pathway of apoptosis. mdpi.comresearchgate.net This pathway is initiated by mitochondrial membrane depolarization, the release of cytochrome c into the cytoplasm, and the subsequent activation of caspase-9. researchgate.netmdpi.comacs.org The activation of caspase-9, an initiator caspase, then triggers a cascade leading to the activation of executioner caspases like caspase-3. mdpi.comgoogle.com These findings suggest that certain this compound derivatives can trigger cell death by disrupting mitochondrial integrity. mdpi.comresearchgate.net
Table 1: Apoptotic Markers Induced by this compound Derivatives
| Derivative/Complex | Apoptotic Marker Observed | Cell Line(s) | Reference(s) |
| 2-(4-methoxybenzyl)-6-(2-oxo-2H-chromen-3-yl)imidazo[2,1-b] nih.govacs.orgresearchgate.netthiadiazol-5-yl thiocyanate | Phosphatidylserine externalization, Caspase-3 activation | Leukemia (L1210, CEM) | nih.govnih.gov |
| Silver(I) thiocyanate 4-methoxyphenyl phosphine complex | Mitochondrial membrane depolarization, Cytochrome c release, Caspase-9 cleavage | Esophageal Cancer (SNO) | researchgate.netmdpi.comresearchgate.net |
| Silver(I) cyanide phosphine complex | DNA fragmentation, Nuclear condensation | Esophageal Cancer (SNO) | researchgate.net |
Microtubules are dynamic protein polymers essential for cell division, specifically for the formation of the mitotic spindle that segregates chromosomes. mdpi.com Several anticancer agents function by disrupting microtubule dynamics, leading to a halt in the cell cycle and subsequent cell death. nih.gov Research has shown that certain derivatives containing the 4-methoxybenzoyl moiety are potent inhibitors of tubulin polymerization. nih.gov
A class of compounds known as 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) has been demonstrated to bind to the colchicine-binding site on tubulin. nih.gov This interaction inhibits the polymerization of αβ-tubulin heterodimers into microtubules. nih.gov The disruption of this dynamic process leads to cell cycle arrest, typically in the G2/M phase, which is the phase where the cell prepares for and undergoes mitosis. nih.govmdpi.com By preventing the formation of a functional mitotic spindle, these compounds effectively block cell proliferation. mdpi.com Studies on various isothiocyanates and related compounds confirm that there is a strong correlation between the inhibition of tubulin polymerization and cell cycle arrest in the G2/M phase. mdpi.comfrontiersin.org
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of cytotoxic drugs. acs.org A common mechanism for MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps, keeping intracellular drug concentrations below a lethal threshold. acs.org
An important finding is that certain this compound derivatives can bypass these resistance mechanisms. For instance, the SMART compounds, which contain a 4-methoxybenzoyl group, have been shown to inhibit the growth of both parental drug-sensitive cell lines and their MDR-overexpressing counterparts with equal potency. nih.gov This indicates that these compounds are either not substrates for P-gp or are able to exert their cytotoxic effects despite the pump's activity. nih.gov Similarly, studies on isatin-β-thiosemicarbazones showed that incorporating a p-methoxyphenyl group improved activity against MDR-positive cells. reactionbiology.com This ability to circumvent P-gp-mediated drug resistance makes these compounds promising candidates for treating refractory cancers. nih.gov
Receptor Binding and Enzyme Inhibition Investigations
Beyond interfering with cellular processes like apoptosis and mitosis, this compound derivatives have been investigated for their ability to directly bind to and inhibit specific enzymes and protein receptors that are critical for cancer cell growth and survival.
The transforming growth factor-beta (TGF-β) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in early stages but promoting tumor progression and metastasis in later stages. mdpi.com This signaling is mediated by type I (TGF-βR1) and type II (TGF-βR2) serine/threonine kinase receptors. nih.govfu-berlin.de The inhibition of the TGF-βR1 kinase domain is therefore a key therapeutic strategy.
Molecular docking studies have predicted that the derivative 2-(4-methoxybenzyl)-6-(2-oxo-2H-chromen-3-yl)imidazo[2,1-b] nih.govacs.orgresearchgate.netthiadiazol-5-yl thiocyanate binds effectively within the active site of the TGF-β type I receptor kinase domain. nih.govnih.gov The binding is stabilized by strong hydrogen bonding and hydrophobic interactions. nih.govnih.gov By inhibiting this kinase, the compound can block the phosphorylation of downstream signaling molecules like SMAD2/SMAD3, thereby disrupting the entire TGF-β signaling cascade and inhibiting processes such as cell proliferation and angiogenesis. nih.govmdpi.com The imidazo[2,1-b] nih.govacs.orgresearchgate.netthiadiazole scaffold, present in this derivative, is recognized as a valuable pharmacophore for developing TGF-βR1 inhibitors. mdpi.com
Molecular docking is a computational technique used to predict the binding orientation and affinity of a molecule to a protein target. researchgate.net This method has been employed to investigate the interaction of this compound derivatives with other potential anticancer targets, such as Sirtuin-1 (SirT1). SirT1 is a histone deacetylase enzyme that can inactivate tumor suppressor genes like p53, making it an attractive target for cancer therapy. researchgate.net
In silico studies have been conducted on N-4-methoxybenzoyl-N'-(4-fluorophenyl)thiourea, a thiourea (B124793) derivative structurally related to thiocyanates. researchgate.netchula.ac.thchula.ac.th These studies docked the compound into the SirT1 receptor (PDB ID: 4I5I) using software such as Molegro Virtual Docker. researchgate.netchula.ac.th The results showed that the compound had a lower re-rank score compared to the reference drug hydroxyurea (B1673989), predicting a higher biological activity. researchgate.netchula.ac.thchula.ac.th This prediction was later confirmed by in vitro cytotoxic activity assays, where the compound was found to be more potent than hydroxyurea against the HeLa cell line. researchgate.netchula.ac.th In fact, thiocyanates have been identified as a novel chemotype for Sirt1 inhibitors. uni-halle.de
Table 2: Molecular Docking Results for N-4-methoxybenzoyl-N'-(4-fluorophenyl)thiourea
| Compound | Protein Target | PDB ID | Docking Software | Finding | Reference(s) |
| N-4-methoxybenzoyl-N'-(4-fluorophenyl)thiourea | SirT1 Receptor | 4I5I | Molegro Virtual Docker v5.5 | Predicted higher biological activity (lower re-rank score) than the reference compound, hydroxyurea. | researchgate.netresearchgate.netchula.ac.thchula.ac.th |
Investigations of Antioxidant Potential in Related Thiourea Derivatives
The antioxidant potential of thiourea derivatives structurally related to this compound has been a subject of significant scientific investigation. A common synthetic route to access these compounds involves the reaction of 4-methoxybenzoyl chloride with potassium thiocyanate (KSCN) to form the intermediate 4-methoxybenzoyl isothiocyanate. researchgate.netuobaghdad.edu.iqresearchgate.netmdpi.com This intermediate is then reacted with a variety of primary or secondary amines to yield a diverse library of N-acylthiourea derivatives. researchgate.netuobaghdad.edu.iqresearchgate.netmdpi.com
In one prominent study, ten new N-(arylcarbamothioyl)-4-methoxybenzamide derivatives were synthesized and evaluated for their antioxidant capabilities using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.netuobaghdad.edu.iqresearchgate.net The DPPH assay is a widely accepted method where the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance at 517 nm. researchgate.net
The research findings indicated that several of the synthesized thiourea derivatives exhibited notable antioxidant activity. mdpi.comrsc.org A 2024 review highlighted that among the tested compounds, some demonstrated significant radical scavenging potential, with IC50 values recorded at 5.8 µg/mL, 42.3 µg/mL, and 45 µg/mL for specific derivatives. mdpi.comrsc.org The compound with an IC50 value of 5.8 µg/mL was noted to contain a tertiary amine group, while another active derivative possessed two thiourea moieties. rsc.org An earlier study had identified a derivative, labeled as compound 8 , as having the greatest antioxidant activity in its series. researchgate.netuobaghdad.edu.iq
Further research into related structures, such as 1-benzoyl-3-(4-methoxyphenyl)thiourea, also confirmed the antioxidant potential of this class of compounds. This particular derivative showed a very strong response in the DPPH assay, exhibiting a maximum scavenging activity of 90.5 ± 2.1% with a calculated IC50 value of 45 ± 2 µg/mL.
The antioxidant capacity of these thiourea derivatives is often attributed to the hydrogen-donating ability of the N-H protons and the presence of the thiocarbonyl (C=S) group, which can participate in stabilizing radical species. The electronic nature of the substituents on the aromatic rings also plays a crucial role in modulating this activity.
Table 7.3.1: Antioxidant Activity of Selected Thiourea Derivatives
| Compound/Derivative | Assay | IC50 Value (µg/mL) | Reference |
| N-Acylthiourea Derivative 1 | DPPH | 5.8 | mdpi.comrsc.org |
| N-Acylthiourea Derivative 2 | DPPH | 42.3 | mdpi.comrsc.org |
| N-Acylthiourea Derivative 3 | DPPH | 45 | mdpi.comrsc.org |
| 1-Benzoyl-3-(4-methoxyphenyl)thiourea | DPPH | 45 ± 2 |
Prospective Avenues and Emerging Paradigms in 4 Methoxybenzyl Thiocyanate Research
Development of Novel Synthetic Methodologies with Enhanced Regio- and Stereoselectivity
The synthesis of thiocyanates is a well-established field, but modern organic chemistry demands greater precision and efficiency. Future research concerning 4-methoxybenzyl thiocyanate (B1210189) is increasingly focused on methodologies that offer superior control over reaction outcomes, particularly regio- and stereoselectivity.
Recent progress in the broader field of organosulfur chemistry points toward promising strategies. Direct C-H bond thiocyanation, for instance, is an attractive approach as it avoids the need for pre-functionalized starting materials. jchemlett.com A copper-catalyzed method for the thiocyanation of benzylic C–H bonds represents a highly relevant strategy for synthesizing 4-methoxybenzyl thiocyanate directly from 4-methylanisole, offering exquisite benzylic selectivity. chinesechemsoc.org Furthermore, electrochemical methods are being developed for the ipso-thiocyanation of arylboronic acids, which generates the electrophilic "SCN" species from thiocyanate anions without the need for chemical oxidants, thereby reducing salt waste. researchgate.net
For reactions involving more complex scaffolds derived from this compound, stereoselectivity is paramount. Established methods for the stereoselective synthesis of functionalized cyclopropanes using α-thiocyanate ketones as key intermediates highlight the potential for precise spatial arrangement of substituents. thieme-connect.comthieme-connect.com Similarly, gold-catalyzed hydrothiocyanation of alkynes has been shown to produce vinyl thiocyanates stereoselectively. organic-chemistry.org The application of such catalyst-controlled, stereoselective approaches could enable the synthesis of chiral derivatives of this compound with specific three-dimensional structures, which is critical for targeted biological interactions. A highly regioselective thiocyanatothiolation of alkynes and alkenes has also been developed using simple reagents like ammonium (B1175870) thiocyanate, operating under mild, metal-free conditions. rsc.org
| Advanced Synthetic Method | Key Features | Potential Application for this compound | Reference |
|---|---|---|---|
| Copper-Catalyzed Benzylic C–H Thiocyanation | Direct functionalization of C(sp³)–H bonds; High benzylic selectivity. | Direct synthesis from 4-methylanisole. | chinesechemsoc.org |
| Electrochemical Deborylative Thiocyanation | Transition-metal-free; Avoids chemical oxidants; Good functional group tolerance. | Synthesis of aryl thiocyanates from corresponding boronic acids. | researchgate.netrsc.org |
| α-Thiocyanate Ketone-Based MCR | High stereoselectivity for trans-cyclopropanes; Microwave-assisted. | Synthesis of complex, stereodefined cyclopropane (B1198618) derivatives. | thieme-connect.comthieme-connect.com |
| Regioselective Thiocyanatothiolation | Metal-free; Mild conditions; Uses NH₄SCN. | Creation of vicinal dithiocyanate or thiocyanato-thiol functionalities. | rsc.org |
| Microwave-Assisted Nucleophilic Substitution | Rapid, efficient; Aqueous medium; No phase-transfer catalyst needed. | Efficient synthesis from 4-methoxybenzyl halides or tosylates. | researchgate.netacs.org |
Exploration of Broadened Chemical Transformation Landscapes and Derivatizations
This compound is not merely an endpoint but a versatile synthetic intermediate. A significant research avenue involves expanding the range of chemical transformations and derivatizations it can undergo, unlocking access to a wider array of valuable compounds.
A key transformation is its isomerization to the thermodynamically more stable 4-methoxybenzyl isothiocyanate. This rearrangement is particularly facile for benzyl (B1604629) thiocyanates bearing electron-donating groups on the aromatic ring, such as the 4-methoxy group. chinesechemsoc.org The resulting isothiocyanate is a valuable synthon in its own right, readily undergoing condensation with amines to form substituted thioureas, which are common motifs in pharmaceuticals and catalysts. chinesechemsoc.org
Other promising transformations include:
Reduction to Thiols : Benzyl thiocyanates can be converted to the corresponding thiols. The presence of an electron-donating methoxy (B1213986) group has been noted to accelerate the rate of this reaction. beilstein-journals.org
Dimerization to Bibenzyls : A novel copper-promoted homocoupling reaction allows for the dimerization of benzyl thiocyanates, providing access to functionalized bibenzyl structures through a C–S bond cleavage cascade. thieme-connect.com
Conversion to Carbodithioates : Reaction of benzyl thiocyanate with carbon disulfide and an amine, such as morpholine, can yield benzyl morpholine-4-carbodithioate esters. researchgate.net
Conversion to Other Sulfur-Containing Groups : The thiocyanate moiety can be transformed into other valuable functional groups. For example, general methods exist for converting aryl thiocyanates into sulfides, trifluoromethyl derivatives, and tetrazoles, highlighting the synthetic plasticity of the SCN group. mdpi.com
These derivatizations significantly broaden the chemical space accessible from this compound, enabling its use as a scaffold for generating libraries of compounds for screening in medicinal chemistry and materials science.
Advanced Computational Modeling for Refined Structure-Function Relationship Predictions
Computational chemistry is an increasingly indispensable tool for predicting molecular properties and guiding experimental work. For this compound and its derivatives, advanced computational modeling offers a path to understanding and predicting their biological activity and chemical reactivity.
Quantitative Structure-Activity Relationship (QSAR) studies are being employed to correlate structural features of thiocyanate-containing compounds with their biological activities. researchgate.netundip.ac.idresearchgate.net In studies on related thiocyanato-indoles, descriptors such as dipole moment (Dipol), partition coefficient (Log P), and various quantum-chemical parameters calculated using semi-empirical methods like AM1 and PM3 have been used to build predictive models for anticancer activity. researchgate.netundip.ac.idundip.ac.id Applying similar QSAR methodologies to a library of this compound derivatives could rapidly identify candidates with enhanced potency and guide the synthesis of more effective analogues.
Molecular docking provides atomic-level insights into how a molecule interacts with a biological target. This approach has been successfully applied to a complex derivative, 2-(4-methoxybenzyl)-6-(2-oxo-2H-chromen-3-yl)imidazo[2,1-b] jchemlett.comthieme-connect.comrsc.orgthiadiazol-5-yl thiocyanate. Docking studies showed that this molecule binds effectively within the active site of the transforming growth factor-beta (TGF-β) type I receptor kinase, forming strong hydrogen bonds and hydrophobic interactions. nih.govnih.gov Such studies are crucial for validating biological targets and explaining the structural basis for the observed activity. Similar docking simulations for this compound itself or its simpler derivatives against various enzymes or receptors could uncover new potential therapeutic applications. frontiersin.orgajchem-a.comresearchgate.net
| Computational Method | Objective | Key Findings from Related Studies | Reference |
|---|---|---|---|
| QSAR | Predict biological activity from chemical structure. | Models for anticancer activity of thiocyanato-indoles based on electronic and steric descriptors. | researchgate.netundip.ac.idresearchgate.net |
| Molecular Docking | Simulate binding of a ligand to a biological target. | A this compound derivative binds to the TGF-β type I receptor kinase active site. | nih.govnih.gov |
| Molecular Docking | Identify potential protein targets. | Benzylisothiocyanate derivatives show strong binding affinity for various molecular targets. | frontiersin.orgajchem-a.com |
Expansion of Mechanistic Understanding of Biological Activities at the Subcellular Level
Understanding how a compound exerts its biological effects at the molecular and subcellular levels is critical for its development as a therapeutic agent. Research is now focusing on elucidating the precise mechanisms of action for this compound and its derivatives.
Studies on a complex derivative containing both the 4-methoxybenzyl and thiocyanate moieties have provided significant insights. This compound was shown to induce apoptosis (programmed cell death) in leukemia cells, a process marked by the externalization of phosphatidylserine (B164497) and the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.govnih.gov
Further mechanistic work on a related silver(I) thiocyanate complex containing a 4-methoxyphenyl (B3050149) phosphine (B1218219) ligand revealed that it triggers cell death in breast cancer cell lines through a mitochondrial-mediated pathway. wits.ac.za This intrinsic apoptosis pathway was characterized by a reduction in the mitochondrial membrane potential, the release of cytochrome c from the mitochondria into the cytoplasm, and the subsequent cleavage of poly-(ADP-ribose) polymerase (PARP) by activated caspases. wits.ac.za
It is also important to consider the biological activity of the isomeric isothiocyanates (ITCs), as they can form in vivo. chinesechemsoc.org The mechanism of action for ITCs is an active area of research, with evidence suggesting that their electrophilic nature allows them to covalently bind to cellular proteins. nih.govnih.gov One identified target is tubulin, the protein that polymerizes to form microtubules. By binding to tubulin, ITCs can disrupt microtubule dynamics, leading to cell cycle arrest and the induction of apoptosis. nih.govscielo.org.co Other proposed mechanisms for ITCs include the generation of reactive oxygen species (ROS) and the depletion of cellular glutathione, leading to oxidative stress and subsequent cell death. scielo.org.cofoodandnutritionjournal.org Future research will likely aim to distinguish between these potential pathways for this compound and its corresponding isothiocyanate to pinpoint the primary drivers of their biological effects.
Integration with Continuous Flow Chemistry and Automated Synthesis Platforms
The translation of promising laboratory findings into practical applications often requires scalable, safe, and efficient production methods. Modern technologies like continuous flow chemistry and automated synthesis offer solutions to these challenges and represent a new paradigm for the synthesis of this compound and its derivatives.
Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. nih.govresearchgate.net While the synthesis of this compound itself in a flow system has not been explicitly detailed, numerous successful flow syntheses of other sulfur-containing compounds have been reported. rsc.orgbohrium.com For example, visible-light photocatalysis has been used in flow systems for the synthesis of sulfides, rsc.org and multicomponent reactions to produce thioureas have been adapted to flow conditions. researchgate.net These precedents strongly suggest that the synthesis of this compound, for instance via the nucleophilic substitution of 4-methoxybenzyl chloride with a thiocyanate salt, could be readily adapted to a flow process, enabling safer and more scalable production. chemrxiv.org
Automated synthesis platforms are also revolutionizing chemical research by enabling the rapid synthesis and purification of compound libraries. The thiocyanate group has already found use in such systems. For example, glycosyl thiocyanates have been employed as leaving groups in the automated synthesis of oligosaccharides. nih.gov This demonstrates the compatibility of the thiocyanate functional group with automated protocols. Integrating the synthesis of this compound derivatives into an automated platform would allow for the high-throughput generation of analogues for QSAR studies and biological screening, accelerating the discovery process significantly.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
